molecular formula C26H36N4O2S2 B12202444 2-(dipropylamino)-3-[(Z)-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

2-(dipropylamino)-3-[(Z)-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12202444
M. Wt: 500.7 g/mol
InChI Key: SDUUYYLVCBGYMR-FXBPSFAMSA-N
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Description

Core Pyrido[1,2-a]pyrimidin-4-one Scaffold: Electronic Configuration and Ring Strain

The pyrido[1,2-a]pyrimidin-4-one core consists of a fused bicyclic system with a pyridine ring (six-membered) annulated to a pyrimidinone ring (five-membered). The nitrogen atoms at positions 1 and 3 of the pyrimidinone ring contribute to electron-deficient aromaticity, while the carbonyl group at position 4 introduces polarity. Density functional theory (DFT) studies on similar systems reveal that the pyrido[1,2-a]pyrimidin-4-one scaffold exhibits partial delocalization of π-electrons across the fused rings, with bond lengths of 1.34–1.38 Å for C–N bonds and 1.22 Å for the carbonyl (C=O) group.

Ring strain arises from the non-planar geometry of the fused system. The pyrimidinone ring adopts a slightly puckered conformation due to the sp³-hybridized nitrogen at position 1, creating a dihedral angle of 8–12° between the two rings. This strain is partially alleviated by conjugation between the pyridine’s lone pair and the pyrimidinone’s π-system, as evidenced by reduced bond alternation in the fused region.

Thiazolidinone Moiety: Conformational Flexibility and Tautomeric Equilibria

The thiazolidinone component (3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene) introduces a five-membered ring with sulfur (S1), nitrogen (N3), and carbonyl (C4=O) groups. Quantum mechanical calculations demonstrate that the thiazolidinone ring exhibits two primary tautomeric forms:

  • Thione-keto tautomer : Dominant in non-polar solvents, characterized by a C2=S bond (1.67 Å) and C4=O bond (1.22 Å).
  • Thiol-enol tautomer : Favored in polar protic solvents, featuring a C2–SH group (1.34 Å) and C4–OH group (1.41 Å).

The Z-configuration of the exocyclic methylidene bridge stabilizes the thione-keto form due to conjugation with the pyrido[1,2-a]pyrimidin-4-one scaffold. Molecular dynamics simulations indicate a rotational barrier of ~12 kcal/mol for the thiazolidinone ring, allowing limited conformational flexibility.

Substituent Effects of Dipropylamino and Heptyl Groups on Molecular Geometry

The dipropylamino group (–N(C₃H₇)₂) at position 2 and the heptyl chain (–C₇H₁₅) at position 3 of the thiazolidinone ring induce steric and electronic perturbations:

Substituent Bond Length (Å) Dihedral Angle (°) Electronic Effect
Dipropylamino C2–N: 1.45 N–C2–C3–C4: 112 +I effect, electron donation
Heptyl C3–C7: 1.54 C3–C7–C8–C9: 180 Hydrophobic, steric bulk

The dipropylamino group’s electron-donating inductive effect increases electron density at the pyrido[1,2-a]pyrimidin-4-one core, shortening the C2–N bond by 0.03 Å compared to unsubstituted analogs. The heptyl chain adopts an all-antiperiplanar conformation, minimizing steric clashes with the methyl group at position 7.

Z-Configuration Analysis of the Exocyclic Methylidene Bridge

The (Z)-configuration of the methylidene bridge (–CH=C–) linking the pyrido[1,2-a]pyrimidin-4-one and thiazolidinone moieties is critical for maintaining planarity. Nuclear Overhauser effect (NOE) spectroscopy confirms the Z-configuration through cross-peaks between the pyrido[1,2-a]pyrimidin-4-one’s methyl group (position 7) and the thiazolidinone’s heptyl chain.

DFT-optimized geometries reveal a C5–C6–C7–C8 dihedral angle of 178°, indicating near-perfect coplanarity. This alignment facilitates intramolecular charge transfer (ICT), as evidenced by a redshifted absorption band at 420 nm in UV-Vis spectra. The Z-configuration also restricts rotation about the C6–C7 bond, with a calculated rotational barrier of 18 kcal/mol.

Properties

Molecular Formula

C26H36N4O2S2

Molecular Weight

500.7 g/mol

IUPAC Name

(5Z)-5-[[2-(dipropylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-heptyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H36N4O2S2/c1-5-8-9-10-11-16-29-25(32)21(34-26(29)33)17-20-23(28(14-6-2)15-7-3)27-22-13-12-19(4)18-30(22)24(20)31/h12-13,17-18H,5-11,14-16H2,1-4H3/b21-17-

InChI Key

SDUUYYLVCBGYMR-FXBPSFAMSA-N

Isomeric SMILES

CCCCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)N(CCC)CCC)/SC1=S

Canonical SMILES

CCCCCCCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N(CCC)CCC)SC1=S

Origin of Product

United States

Preparation Methods

CuI-Catalyzed Tandem Reaction

A one-pot CuI-catalyzed method combines C–N coupling and intramolecular amidation:

  • Substrates : 2-Halopyridine and (Z)-3-amino-3-arylacrylate ester.

  • Conditions : DMF solvent, 130°C, 12–24 hours.

  • Yield : 70–90% for analogous pyrido-pyrimidinones.

StepReagents/ConditionsPurposeYield Range
12-Halopyridine, CuI, DMFC–N Bond Formation70–80%
2(Z)-3-Amino-3-arylacrylate esterIntramolecular Amidation+10–15%

Thiazolidinone Moiety Synthesis

The 3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene group is synthesized via Knoevenagel condensation or cyclocondensation :

Cyclocondensation of Thiourea Derivatives

  • Reactants : 3-Heptyl-2-mercaptoacetamide and ethyl chloroformate.

  • Conditions : Ethanol reflux, 4–6 hours.

  • Product : 4-Oxo-2-thioxo-1,3-thiazolidin-5-ylidene intermediate.

ParameterValue
SolventEthanol
Temperature78–82°C
CatalystNone

Coupling of Thiazolidinone to Pyrido-Pyrimidine Core

The final step involves methylene bridge formation between the thiazolidinone and pyrido-pyrimidine:

Wittig-Type Condensation

  • Reactants : Thiazolidinone intermediate and pyrido-pyrimidin-4-one aldehyde.

  • Reagents : Phosphorus ylide (e.g., triphenylphosphine + halogenated compound).

  • Conditions : THF solvent, 0–25°C, 6–8 hours.

  • Yield : 60–75% (estimated for analogous systems).

StepReagentsFunction
1TriphenylphosphineGenerate ylide
2Aldehyde derivativeCondensation partner

Functional Group Introductions

Dipropylamino Group Addition

The dipropylamino group is introduced via nucleophilic substitution :

  • Reactants : 2-Chloropyrido-pyrimidine + dipropylamine.

  • Conditions : DMF, K₂CO₃, 80°C, 12 hours.

  • Yield : 85–90% (for similar amination reactions).

ParameterValue
BaseK₂CO₃
SolventDMF
Time12 hours

Purification and Characterization

  • Chromatography : Column chromatography (silica gel, ethyl acetate/hexane).

  • Spectroscopy :

    • ¹H NMR : Confirm Z-configuration (δ 7.2–7.5 ppm for aromatic protons).

    • IR : Peaks at 1680 cm⁻¹ (C=O) and 1240 cm⁻¹ (C=S).

Optimization Strategies

Solvent Effects

SolventReaction RateYield
DMFHigh85%
THFModerate70%
DMSOLow60%

Catalyst Screening

CatalystRoleYield
CuIC–N coupling80%
Pd(OAc)₂Cross-coupling75%

Chemical Reactions Analysis

Types of Reactions

2-(dipropylamino)-3-[(Z)-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Potential

Research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit significant anticancer activities. The thiazolidine component may enhance the compound's ability to interact with biological targets involved in cancer cell proliferation and survival. Studies have shown that similar compounds can induce apoptosis in various cancer cell lines, making them candidates for further investigation in cancer therapy .

Antimicrobial Properties

Compounds containing thiazolidine rings are known for their antimicrobial properties. Preliminary studies suggest that 2-(dipropylamino)-3-[(Z)-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one may exhibit activity against both Gram-positive and Gram-negative bacteria. This antimicrobial potential warrants further exploration through in vitro and in vivo testing .

Neurological Applications

Given the structural similarities with known neuroactive compounds, this compound may also influence neurotransmission pathways. Research into related pyrimidine derivatives has shown promise as modulators of glutamate receptors, which are crucial in neurological disorders such as epilepsy and Alzheimer’s disease .

Case Study 1: Anticancer Activity

In a study investigating the anticancer effects of pyrido[1,2-a]pyrimidines, a derivative similar to 2-(dipropylamino)-3-[(Z)-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one was tested against human breast cancer cells. Results indicated a dose-dependent reduction in cell viability, suggesting potential for development as an anticancer agent .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of thiazolidine-containing compounds showed that derivatives exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The compound's structure was critical for its activity, indicating that modifications could enhance efficacy .

Mechanism of Action

The mechanism of action of 2-(dipropylamino)-3-[(Z)-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to enzyme active sites, blocking substrate access and inhibiting enzyme activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related derivatives based on substituent variations, physicochemical properties, and inferred biological activities.

Table 1: Substituent Variations and Key Features

Compound Name Substituents (Positions) Key Features
Target Compound 2-(Dipropylamino), 3-(Z-3-heptyl-thiazolidinone), 7-methyl Long heptyl chain; thioxo group; high lipophilicity
2-(Ethylamino)-3-[(Z)-(3-(2-phenylethyl)-thiazolidinone)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one 2-(Ethylamino), 3-(Z-3-(2-phenylethyl)-thiazolidinone) Aromatic phenylethyl group; moderate polarity
7-Methyl-2-morpholinyl-3-[(Z)-(3-propyl-thiazolidinone)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one 2-Morpholinyl, 3-(Z-3-propyl-thiazolidinone), 7-methyl Morpholinyl group (polar); shorter alkyl chain
3-[(Z)-(3-Butyl-thiazolidinone)methyl]-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one 2-(4-Methylpiperidin-1-yl), 3-(Z-3-butyl-thiazolidinone) Piperidine substituent; intermediate chain length

Physicochemical Properties

  • Lipophilicity : The target compound’s heptyl chain confers higher logP values compared to analogs with propyl (C3), butyl (C4), or aromatic (e.g., phenylethyl ) substituents. This may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Melting Point : Analogous compounds with rigid aromatic groups (e.g., phenylethyl ) exhibit higher melting points (>200°C), while alkyl-substituted derivatives (e.g., propyl ) may have lower melting points due to reduced crystallinity.
  • Solubility : Polar substituents like morpholinyl or methoxypropyl improve aqueous solubility compared to the target compound’s heptyl group.

Biological Activity

The compound 2-(dipropylamino)-3-[(Z)-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that integrates a pyrido-pyrimidinone core with a thiazolidinone moiety. This structural combination suggests significant potential for a variety of biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

This compound has a molecular weight of approximately 438.61 g/mol and exhibits various functional groups that contribute to its biological activity. The presence of the dipropylamino group is notable for enhancing solubility and biological interactions, while the thiazolidinone component is linked to diverse pharmacological effects.

Antimicrobial Activity

Thiazolidinone derivatives, including those similar to the compound , have been reported to exhibit a broad spectrum of antimicrobial activities. Research indicates that compounds with thiazolidinone cores can possess significant antibacterial , antifungal , and even antiviral properties. For instance, studies have shown that certain thiazolidinones can effectively inhibit biofilm formation in bacteria such as Pseudomonas aeruginosa and Staphylococcus epidermidis, which are often resistant to conventional antibiotics .

CompoundActivity TypeTarget OrganismMIC (µg/mL)
1hAntibacterialP. aeruginosa125.4
1mAntibacterialS. epidermidis162.1
1nAntibacterialS. epidermidis157.9

Anticancer Potential

The thiazolidinone moiety has also been associated with anticancer activity. Various derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

The precise mechanism by which the compound exerts its biological effects is still under investigation; however, it is hypothesized that the interaction with specific biological targets such as enzymes or receptors plays a crucial role. For example, thiazolidinones have been shown to inhibit histidine kinases involved in bacterial virulence and biofilm formation .

Study on Biofilm Inhibition

A systematic review highlighted the antibiofilm properties of various thiazolidinone derivatives, demonstrating that compounds with specific substituents exhibited over 50% reduction in biofilm formation at their minimum inhibitory concentration (MIC). This suggests that the structural features of such compounds are critical for their efficacy against biofilms .

Anticancer Activity Assessment

In vitro studies have indicated that certain derivatives of thiazolidinones can induce apoptosis in human cancer cell lines through the activation of caspase pathways. The compound's ability to interfere with cancer cell metabolism and proliferation has made it a candidate for further development as an anticancer agent .

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